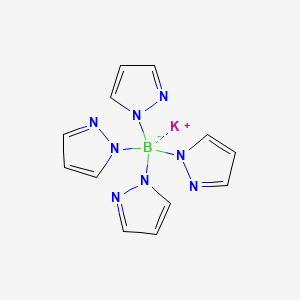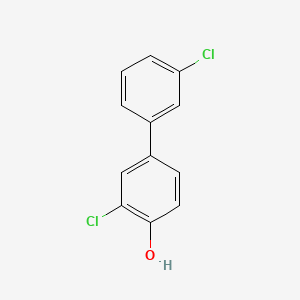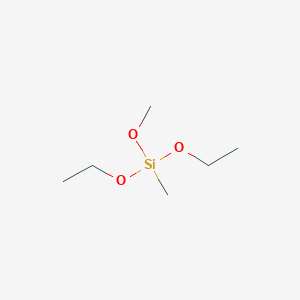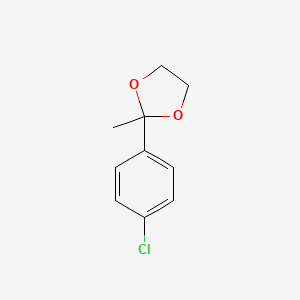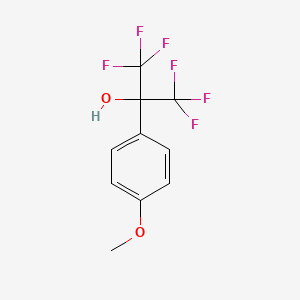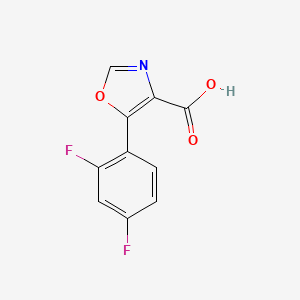
1,1,1,2,2,3,3,4,4-Nonafluoropentane
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluoropentane is a fluorinated organic compound with the molecular formula C5H3F9. It is a member of the perfluoroalkane family, characterized by the presence of multiple fluorine atoms attached to a carbon backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2,3,3,4,4-Nonafluoropentane can be synthesized through several methods, including:
Electrochemical Fluorination: This method involves the electrochemical fluorination of a suitable hydrocarbon precursor in the presence of hydrogen fluoride.
Direct Fluorination: Another approach is the direct fluorination of pentane using elemental fluorine.
Industrial Production Methods
Industrial production of this compound often relies on large-scale electrochemical fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of specialized equipment and safety protocols is essential due to the highly reactive nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoropentane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions include:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Common Reagents and Conditions
Nucleophiles: Amines, phenoxides, enolates.
Conditions: Reactions typically occur in organic solvents such as acetonitrile or tetrahydrofuran, often at elevated temperatures.
Major Products
Sulfonamides: Formed from reactions with amines.
Aryl Nonaflates: Formed from reactions with phenoxides.
Alkenyl Nonaflates: Formed from reactions with enolates.
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluoropentane has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoropentane is primarily based on its chemical inertness and stability. The compound’s multiple fluorine atoms create a strong electron-withdrawing effect, making it resistant to many chemical reactions. This property is exploited in various applications where stability and resistance to degradation are crucial .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluorobutane: Another perfluorinated compound with similar properties but a shorter carbon chain.
Perfluorobutanesulfonyl Fluoride: Used as a sulfonylating agent in organic synthesis.
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoropentane stands out due to its specific carbon-fluorine arrangement, which imparts unique chemical properties such as higher thermal stability and resistance to hydrolysis compared to shorter-chain perfluorinated compounds .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9/c1-2(6,7)3(8,9)4(10,11)5(12,13)14/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRJUIGTKHAMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH3, C5H3F9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Pentane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895155 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158118-01-5 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


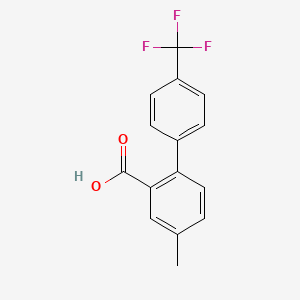
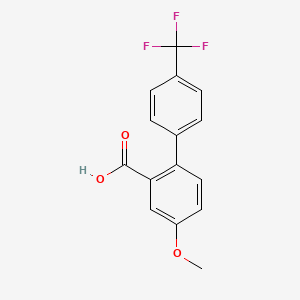
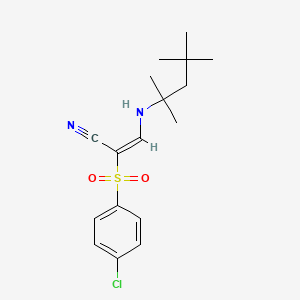
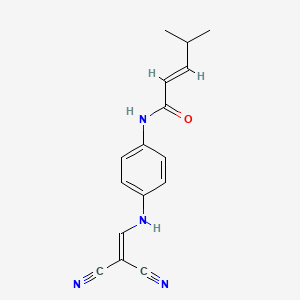
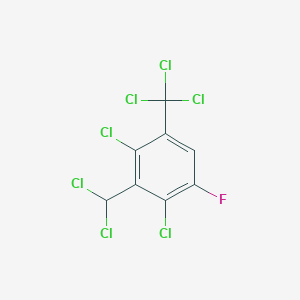
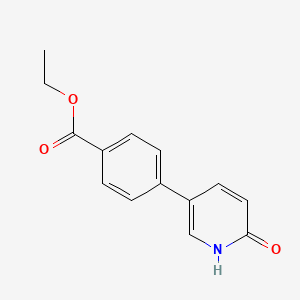
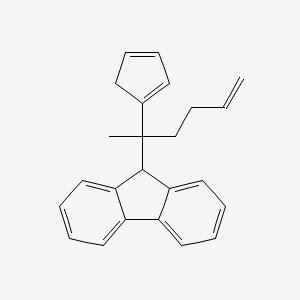
![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)
